- Preparation method of 6-bromo-4-hydro chromone, China, , ,

Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

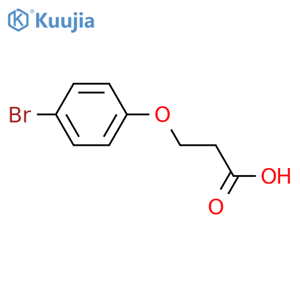

93670-18-9 structure

Product Name:3-(4-bromophenoxy)propanoic acid

CAS No:93670-18-9

Molecular Formula:C9H9BrO3

Molecular Weight:245.069962263107

MDL:MFCD02295727

CID:838307

PubChem ID:7472034

3-(4-bromophenoxy)propanoic acid Properties

Names and Identifiers

-

- 3-(4-bromophenoxy)propanoic acid

- 3-(4-bromo-phenoxy)-propionic acid

- 3-(4-Brom-phenoxy)-propionsaeure

- 3-(4-Bromophenoxy)propanoic acid (ACI)

- Propionic acid, 3-(p-bromophenoxy)- (5CI)

- 3-(4-Bromophenoxy)propionic acid

- EN300-36302

- 3-(4-bromophenoxy)propanoicacid

- SCHEMBL1822418

- AKOS000131718

- 93670-18-9

- MFCD02295727

- SY123396

- Z240085156

- CS-0157428

- AN-829/13156514

- IGFOICGMVYKSCD-UHFFFAOYSA-N

- DA-25207

- AB01330730-02

- NCGC00336795-01

- DTXSID50428679

- AS-61073

-

- MDL: MFCD02295727

- InChIKey: IGFOICGMVYKSCD-UHFFFAOYSA-N

- Inchi: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

- SMILES: O=C(CCOC1C=CC(Br)=CC=1)O

Computed Properties

- Exact Mass: 243.97400

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 4

- Monoisotopic Mass: 243.97351g/mol

- Heavy Atom Count: 13

- Complexity: 164

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 2.1

- Topological Polar Surface Area: 46.5Ų

Experimental Properties

- LogP: 2.30260

- PSA: 46.53000

3-(4-bromophenoxy)propanoic acid Security Information

- Safety Instruction: H303+H313+H333

- Hazard Statement: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- Signal Word:warning

3-(4-bromophenoxy)propanoic acid Customs Data

- HS CODE:2918990090

- Customs Data:

China Customs Code:

2918990090Overview:

2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(4-bromophenoxy)propanoic acid Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00H0NW-1g |

3-(4-BROMOPHENOXY)PROPANOIC ACID |

93670-18-9 | 98% | 1g |

$76.00 | 2025-02-27 | |

| A2B Chem LLC | AH93212-50mg |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 95% | 50mg |

$55.00 | ||

| Aaron | AR00H0W8-1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 97% | 1g |

$86.00 | 2025-01-24 | |

| abcr | AB313305-1g |

3-(4-Bromophenoxy)propanoic acid, 95%; . |

93670-18-9 | 95% | 1g |

€165.00 | ||

| Ambeed | A722890-1g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 98% | 1g |

$84.0 | ||

| Apollo Scientific | OR962585-1g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 98% | 1g |

£79.00 | 2025-02-20 | |

| Enamine | EN300-36302-0.05g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D917481-5g |

3-(4-Bromophenoxy)propanoic Acid |

93670-18-9 | 95% | 5g |

$370 | 2022-10-11 | |

| TRC | B805663-50mg |

3-(4-Bromophenoxy)Propanoic Acid |

93670-18-9 | 50mg |

$ 50.00 | 2022-04-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228068-1g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 98% | 1g |

¥1001.00 |

3-(4-bromophenoxy)propanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C

Reference

- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones, Tetrahedron Letters, 2021, 82,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Reference

- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation, Hebei Daxue Xuebao, 2008, 28(4), 399-402

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Reference

- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Reference

- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Reference

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated

Reference

- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction, Australian Journal of Chemistry, 2010, 63(11), 1582-1593

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

Reference

- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Reference

- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Reference

- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Reference

- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux

Reference

- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles, Tetrahedron, 2017, 73(27-28), 3913-3922

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Reference

- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA, Bioorganic Chemistry, 2015, 59, 151-167

Synthetic Circuit 14

Reaction Conditions

Reference

- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

- 3-Chloropropanoic acid

- 3-(4-Bromophenoxy)propanenitrile

- 3-Bromopropionic acid

- 3-Phenoxypropanoic Acid

3-(4-bromophenoxy)propanoic acid Preparation Products

3-(4-bromophenoxy)propanoic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:93670-18-9)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:93670-18-9)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

3-(4-bromophenoxy)propanoic acid Related Literature

-

Junko N. Kondo,Ryoko Nishitani,Eisuke Yoda,Toshiyuki Yokoi,Takashi Tatsumi,Kazunari Domen Phys. Chem. Chem. Phys., 2010,12, 11576-11586

-

Catherine J. Smith,Rick L. Danheiser,Jefferson W. Tester Org. Biomol. Chem., 2005,3, 3767-3781

-

Jongwon Choi,Jeffrey C. Grossman Chem. Commun., 2015,51, 14921-14924

-

7. Design of a reversible biotin analog and applications in proteinlabeling, detection, and isolation†Lai-Qiang Ying,Bruce P. Branchaud Chem. Commun., 2011,47, 8593-8595

-

8. Front cover

-

Danlei Li,Christopher Batchelor-McAuley,Lifu Chen,Richard G. Compton Phys. Chem. Chem. Phys., 2019,21, 9969-9974

93670-18-9 (3-(4-bromophenoxy)propanoic acid) Related Products

- 3473-76-5(N-((Triethoxysilyl)methyl)aniline)

- 526-83-0(DL-Tartaric acid)

- 3484-10-4(2-Methyl-4-nitroindole)

- 2497-91-8(2-Chloro-3,5-dinitrobenzoic acid)

- 4134-56-9(S-Butyl-D-cysteine)

- 110-73-6(2-(Ethylamino)etanol)

- 2426-08-6(Butyl glycidyl ether)

- 375-16-6(Heptafluorobutyryl chloride)

- 329-15-7(4-(Trifluoromethtyl)benzoyl chloride)

- 344-25-2(D-Proline)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

Purity:99%/99%

Quantity:5g/25g

Price($):257.0/910.0